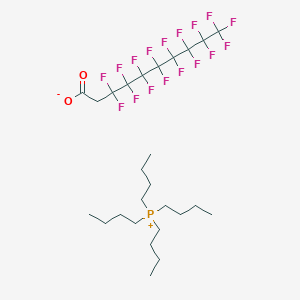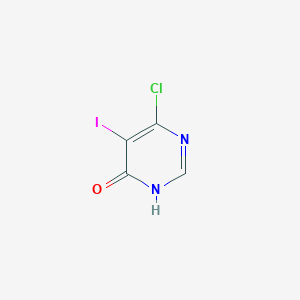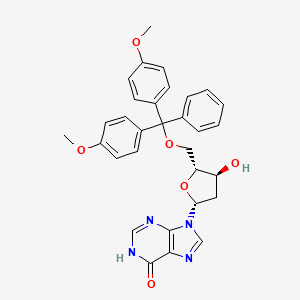
6-(1-(2,3-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one
Vue d'ensemble
Description
6-(1-(2,3-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one, commonly referred to as 6-DFBP, is a synthetic, small molecule drug that has been developed as a potential treatment for a variety of medical conditions. 6-DFBP is a member of the piperidin-pyrimidinone class of compounds and is structurally related to other drugs in this class such as risperidone and olanzapine. 6-DFBP has been studied extensively in both laboratory and clinical settings, and has demonstrated promising results in the treatment of various conditions, including anxiety, depression, schizophrenia, and bipolar disorder.
Applications De Recherche Scientifique
6-DFBP has been studied extensively in laboratory and clinical settings. In laboratory studies, 6-DFBP has been found to have a variety of effects on cell cultures, including inhibition of the enzyme acetylcholinesterase. In clinical studies, 6-DFBP has been shown to have anxiolytic and antidepressant properties, as well as potential antipsychotic and anticonvulsant effects. 6-DFBP has also been studied for its potential to treat a variety of medical conditions, including schizophrenia, bipolar disorder, and anxiety disorders.
Mécanisme D'action
The exact mechanism of action of 6-DFBP is not yet fully understood. However, it is believed to act as an antagonist at both serotonin and dopamine receptors in the brain. This suggests that 6-DFBP may have an effect on the neurotransmitter systems that are involved in mood regulation and other aspects of mental health.
Effets Biochimiques Et Physiologiques
6-DFBP has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 6-DFBP has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In clinical studies, 6-DFBP has been shown to have anxiolytic and antidepressant effects, as well as potential antipsychotic and anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-DFBP in laboratory experiments is its low toxicity and lack of significant side effects. 6-DFBP has been found to be well-tolerated in both laboratory and clinical studies. However, one limitation of 6-DFBP is its relatively short half-life, which means that it must be administered multiple times in order to maintain its effects. Additionally, 6-DFBP is not available commercially and must be synthesized in the laboratory.
Orientations Futures
Given the promising results of 6-DFBP in laboratory and clinical studies, there are a number of potential future directions for further research. These include further studies on the biochemical and physiological effects of 6-DFBP, as well as clinical trials to evaluate its efficacy in the treatment of various medical conditions. Additionally, further research could be done to explore the potential of 6-DFBP as an adjunctive treatment in combination with other medications. Finally, research could also be done to explore the potential of 6-DFBP as a treatment for other medical conditions, such as Alzheimer's disease.
Propriétés
IUPAC Name |
4-[1-[(2,3-difluorophenyl)methyl]piperidin-4-yl]-2-pyridin-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O/c22-16-5-3-4-15(20(16)23)13-27-10-7-14(8-11-27)18-12-19(28)26-21(25-18)17-6-1-2-9-24-17/h1-6,9,12,14H,7-8,10-11,13H2,(H,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJNIPRGQNBUDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=O)NC(=N2)C3=CC=CC=N3)CC4=C(C(=CC=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-(2,3-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




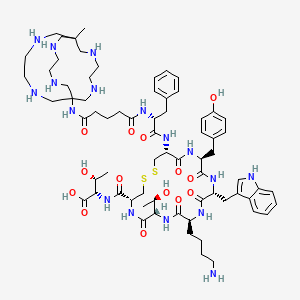
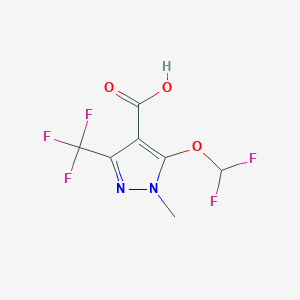
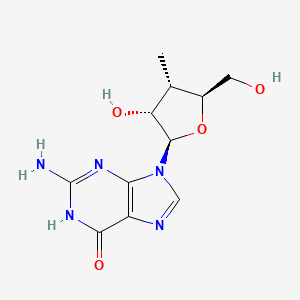


![3,4,5-Trimethoxy-N-[N'-[4-methyl-3-[(4-phenylbenzoyl)amino]phenyl]carbamimidoyl]benzamide](/img/structure/B1436796.png)
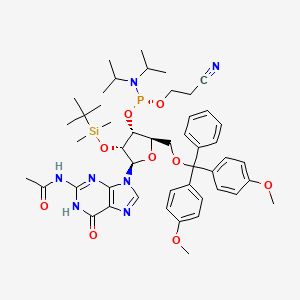

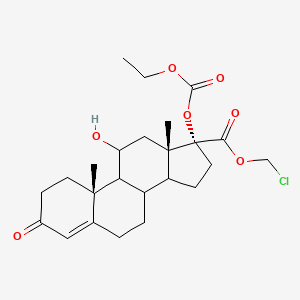
![(6R,8S,9R,10S,11S,13R,14S,17S)-6,9-Difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1436805.png)
